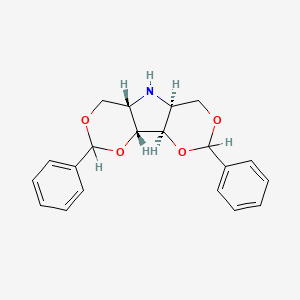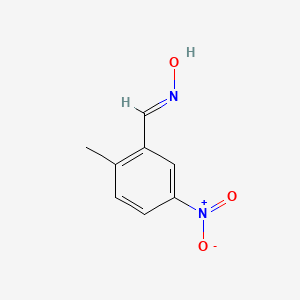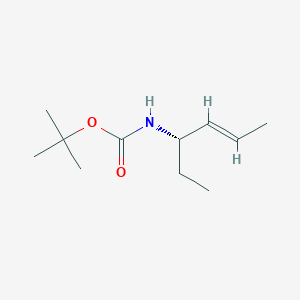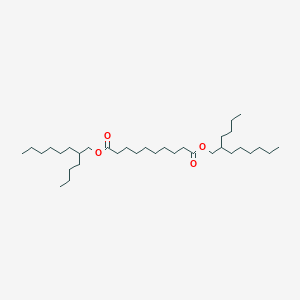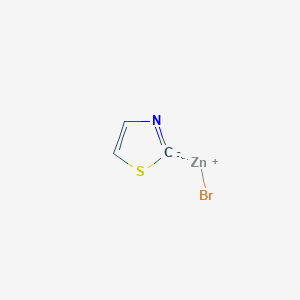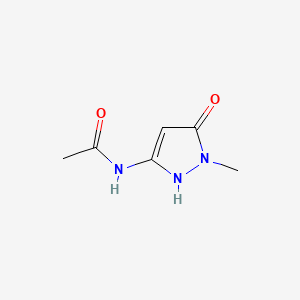![molecular formula C9H20N2O2 B1143254 Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate CAS No. 176982-57-3](/img/structure/B1143254.png)
Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate is a chemical compound with the CAS Number: 176982-57-3. It has a molecular weight of 188.27 and its IUPAC name is tert-butyl (1S)-3-amino-1-methylpropylcarbamate . It is stored at a temperature of 4 degrees Celsius and has a purity of 95%. It is in the form of oil .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H20N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and formula. Chemical Reactions Analysis
While specific chemical reactions involving Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate are not available, it’s known that tert-butyl carbamates are used in palladium-catalyzed synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis
This compound has a molecular weight of 188.27 . It is in the form of oil and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines
“Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate” has been used in the palladium-catalyzed synthesis of N-Boc-protected anilines .
Method of Application
In this application, the compound is used in conjunction with a palladium catalyst. The reaction typically takes place in a suitable solvent at elevated temperatures .
Results
The result of this reaction is the formation of N-Boc-protected anilines. These compounds are useful in further synthetic transformations .
Synthesis of Tetrasubstituted Pyrroles
“Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate” has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Method of Application
The compound is reacted with appropriate reagents under controlled conditions to form the desired pyrrole derivatives .
Results
The result of this reaction is the formation of tetrasubstituted pyrroles. These compounds have potential applications in medicinal chemistry and materials science .
Synthesis of N-Nitrosamines
“Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate” is found to be an efficient reagent in the synthesis of N-nitrosamines .
Method of Application
The compound is used in conjunction with other reagents under controlled conditions to form N-nitrosamines .
Results
The result of this reaction is the formation of N-nitrosamines. These compounds have potential applications in various fields, including medicinal chemistry .
Synthesis of Aryl Azides
“Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate” is also used in the transformation of aryl hydrazines to aryl azides .
Method of Application
The compound is reacted with aryl hydrazines under controlled conditions to form aryl azides .
Results
The result of this reaction is the formation of aryl azides. These compounds are useful in further synthetic transformations .
Synthesis of Carboxylic Acids
“Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate” is used in the transformation of primary amides to carboxylic acids .
Method of Application
The compound is reacted with primary amides under controlled conditions to form carboxylic acids .
Results
The result of this reaction is the formation of carboxylic acids. These compounds have a wide range of applications in various fields, including medicinal chemistry .
Safety And Hazards
The safety information for this compound includes pictograms GHS05 and GHS07. The signal word is “Danger”. Hazard statements include H315, H318, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .
Future Directions
Carbamates, such as Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate, play a significant role in modern drug discovery and medicinal chemistry. They are structural elements of many approved therapeutic agents and are widely utilized as a peptide bond surrogate in medicinal chemistry. This is mainly due to their chemical stability and capability to permeate cell membranes . Therefore, the future directions of this compound could involve further exploration in the field of medicinal chemistry and drug discovery .
properties
IUPAC Name |
tert-butyl N-[(2S)-4-aminobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFFSNZHLGGAJC-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCN)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

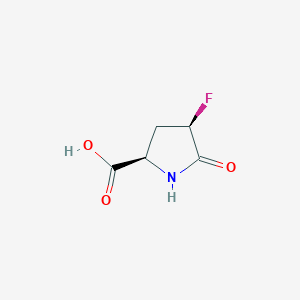
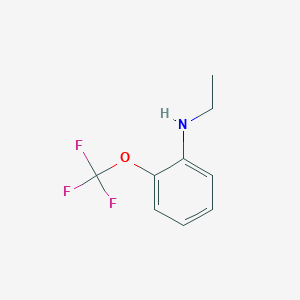
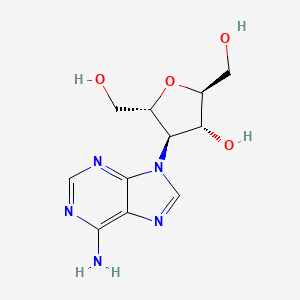
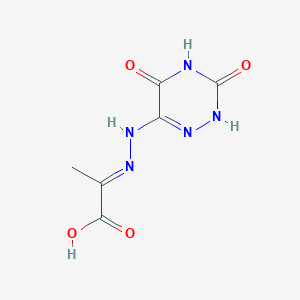
![4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B1143178.png)
